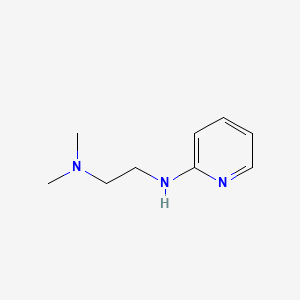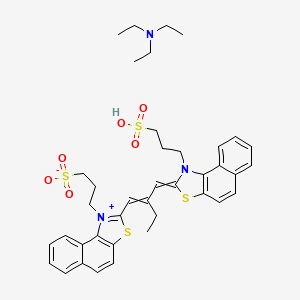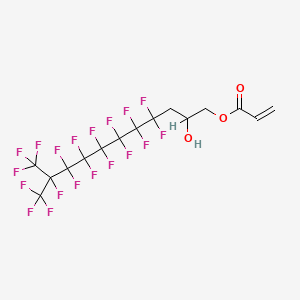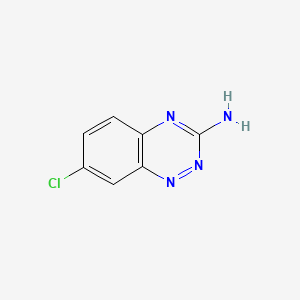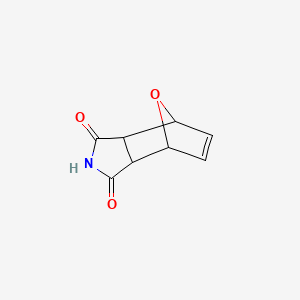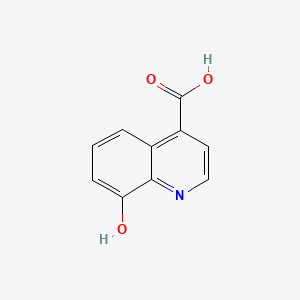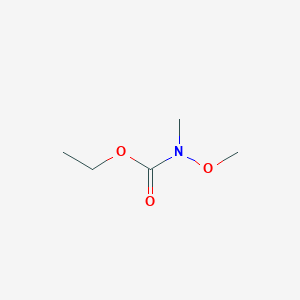
Ethyl N-methoxy-N-methylcarbamate
Overview
Description
Ethyl N-methoxy-N-methylcarbamate is an organic building block . It has a linear formula of CH3ON(CH3)CO2C2H5 and a molecular weight of 133.15 .
Synthesis Analysis
Ethyl N-methoxy-N-methylcarbamate can be synthesized by reacting ethyl carbamate with dimethyl sulfate or methyl iodide. The reaction is typically carried out in the presence of a suitable solvent, such as dimethylformamide or dichloromethane. After the reaction, the product is isolated by distillation or chromatography.Molecular Structure Analysis
This compound belongs to the class of organic compounds known as carbamate esters . These are compounds containing an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H). They are esters of carbamic acids .Physical And Chemical Properties Analysis
Ethyl N-methoxy-N-methylcarbamate has a boiling point of 150-155 °C (lit.) , a density of 1.022 g/mL at 25 °C (lit.) , and a refractive index n20/D of 1.412 (lit.) .Scientific Research Applications
Inhibition of Acetylcholinesterase
Ethyl N-methoxy-N-methylcarbamate and its derivatives have been studied for their role as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for nerve function. In research conducted by Chiu, Fahmy, and Fukuto (1973), aryl N-hydroxy- and N-methoxy-N-methylcarbamates were found to be potent inhibitors of bovine erythrocyte AChE. These compounds acted as reversible, competitive inhibitors, differing from typical N-methyl- and N,N-dimethylcarbamates, which are carbamylating agents (Chiu, Y., Fahmy, M., & Fukuto, T. R., 1973).
Photodegradation Studies
The behavior of ethyl N-methoxy-N-methylcarbamate in different environments is crucial for understanding its environmental impact. Sanz-Asensio et al. (1999) conducted a photodegradation kinetic study of ethiofencarb (an analogue of ethyl N-methoxy-N-methylcarbamate) in various media, revealing that the degradation kinetics and the resulting photoproducts vary depending on solvent polarity. This research aids in understanding the compound's stability and transformation in different environmental conditions (Sanz-Asensio, J., Plaza-Medina, M., Martínez-Soria, M., & Pérez-Clavijo, M., 1999).
Metabolism in Biological Systems
Understanding the metabolism of ethyl N-methoxy-N-methylcarbamate in biological systems is essential for assessing its safety and efficacy. Usui and Umetsu (1986) explored the metabolism of benfuracarb (a related compound) in houseflies, discovering that it decomposes to form various metabolites including carbofuran. This study provides insights into the metabolic pathways and potential toxicity of related carbamates in biological organisms (Usui, M., & Umetsu, N., 1986).
Synthesis and Chemical Properties
The synthesis and structural properties of ethyl N-methoxy-N-methylcarbamate and its analogues are crucial for their application in various fields. Research by Smith, El‐Hiti, and Alshammari (2013) on the lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate provides valuable information on the chemical properties and potential synthetic applications of these compounds (Smith, K., El‐Hiti, G., & Alshammari, M., 2013).
Scientific Research Applications of Ethyl N-methoxy-N-methylcarbamate
Teratogenic and Carcinogenic Effects
DiPaolo and Elis (1967) conducted a study comparing the teratogenic and carcinogenic effects of various carbamate compounds, including ethyl N-methylcarbamate and ethyl N-hydroxycarbamate. They observed significant teratogenic effects, such as malformations and growth retardation, in pregnant Syrian hamsters, suggesting a common mechanism of action among these compounds (DiPaolo, J., & Elis, J., 1967).
Synthesis and Chemical Properties
Smith, El‐Hiti, and Alshammari (2013) explored the directed lithiation of compounds related to ethyl N-methoxy-N-methylcarbamate, providing insights into the chemical properties and potential synthetic applications of these compounds (Smith, K., El‐Hiti, G., & Alshammari, M., 2013).
Inhibition of Acetylcholinesterase
Chiu, Fahmy, and Fukuto (1973) studied aryl N-hydroxy- and N-methoxy-N-methylcarbamates as inhibitors of acetylcholinesterase (AChE). These compounds were found to be strong inhibitors of AChE and acted as reversible, competitive inhibitors, which is distinct from typical carbamylating agents (Chiu, Y., Fahmy, M., & Fukuto, T. R., 1973).
Metabolism in Biological Systems
Usui and Umetsu (1986) investigated the metabolism of benfuracarb, a compound related to ethyl N-methoxy-N-methylcarbamate, in houseflies. Their study revealed the formation of various metabolites, including carbofuran, and provided insights into the metabolic pathways and potential toxicity of related carbamates in biological organisms (Usui, M., & Umetsu, N., 1986).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl N-methoxy-N-methylcarbamate, also known as Ethyl methoxy(methyl)carbamate, primarily targets the Shiga-like toxin 1 subunit B . This subunit is responsible for the binding of the holotoxin to specific receptors on the target cell surface .
Mode of Action
It is known that the compound interacts with its target, the shiga-like toxin 1 subunit b, leading to changes in the target cell .
Biochemical Pathways
It is known that the compound can influence the function of the shiga-like toxin 1 subunit b , which may have downstream effects on various cellular processes.
Pharmacokinetics
The compound’s molecular weight (13315) and its physical properties such as boiling point (150-155 °C) and density (1022 g/mL at 25 °C) suggest that it may have certain bioavailability characteristics .
Result of Action
properties
IUPAC Name |
ethyl N-methoxy-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-4-9-5(7)6(2)8-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKFTUDASIMWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336427 | |
| Record name | Ethyl N-methoxy-N-methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-methoxy-N-methylcarbamate | |
CAS RN |
6919-62-6 | |
| Record name | Carbamic acid, N-methoxy-N-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6919-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-methoxy-N-methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



